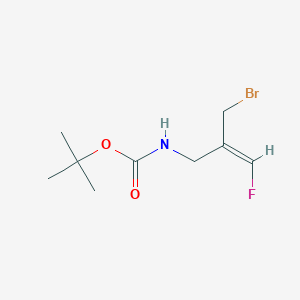

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a bromomethyl group, and a fluoroallyl group, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromomethyl and fluoroallyl precursor. One common method is the reaction of tert-butyl carbamate with (E)-2-bromo-3-fluoropropene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The fluoroallyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted carbamates.

Elimination: Formation of fluoroalkenes.

Oxidation: Formation of fluoroallyl alcohols or ketones.

Reduction: Formation of fluoroallyl amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been explored as a synthetic intermediate in the development of pharmacologically active compounds. The carbamate functional group is known for enhancing the biological activity of various drugs. For instance, studies indicate that modifications involving carbamates can significantly increase the potency of certain drugs by altering their pharmacokinetic properties .

- Case Study : In one investigation, replacing an unsaturated ester chain in fumagillin with a carbamate moiety resulted in a compound that was 50 times more potent as an antitumor agent compared to the original .

Biochemical Probes

Due to its reactive functional groups, (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is being studied as a biochemical probe in various biological systems. Its ability to undergo nucleophilic substitution and participate in addition reactions makes it a candidate for studying enzyme interactions and cellular pathways .

Agrochemical Applications

The compound's potential insecticidal and herbicidal properties are under investigation. Preliminary studies suggest moderate biological activity against specific pests, indicating its utility as an agrochemical agent.

- Research Insight : The unique structural characteristics of this compound may allow it to interact effectively with biological targets in pests, potentially leading to the development of new insecticides or herbicides.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Elimination Reactions : It can form alkenes through elimination processes.

- Oxidation and Reduction : The fluoroallyl group can undergo oxidation or reduction to yield different derivatives .

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes reacting tert-butyl carbamate with (E)-2-bromo-3-fluoropropene in the presence of bases like potassium carbonate, often conducted in solvents such as dichloromethane at room temperature.

Wirkmechanismus

The mechanism of action of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the fluoroallyl group can participate in various addition and elimination reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-butyl (2-bromomethyl)carbamate

- tert-butyl (3-fluoroallyl)carbamate

- tert-butyl (2-(chloromethyl)-3-fluoroallyl)carbamate

Uniqueness

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is unique due to the presence of both bromomethyl and fluoroallyl groups. This combination of functional groups provides distinct reactivity and versatility compared to similar compounds. The fluoroallyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical reactions.

Biologische Aktivität

The compound (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is a derivative of carbamate and has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a bromomethyl-3-fluoroallyl precursor. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA). The following steps outline a general synthetic route:

-

Formation of the Allyl Intermediate :

- React bromomethyl-3-fluoroallyl with tert-butyl carbamate in DCM.

- Use TEA as a base to facilitate the reaction.

-

Purification :

- The crude product is purified using column chromatography to isolate the desired carbamate.

-

Characterization :

- Characterization is performed using NMR spectroscopy and mass spectrometry to confirm the structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various proteases, which are critical in many biological pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against several targets:

- Protease Inhibition :

-

Cytotoxicity Testing :

- Cytotoxicity was assessed using human liver cell lines (HepG2). Compounds similar in structure exhibited varying degrees of cytotoxicity, which were measured using hemolysis assays. Results indicated that modifications in the molecular structure could lead to reduced cytotoxic effects while maintaining biological activity .

Case Studies

- Case Study on SARS-CoV Protease Inhibitors :

-

Evaluation of Hemolytic Activity :

- Research focused on the hemolytic activity of various derivatives showed that while some compounds were effective against bacterial strains, they also induced hemolysis at higher concentrations. The relationship between structural modifications and biological activity was emphasized, suggesting a need for careful optimization .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (μM) | Cytotoxicity (HepG2) | Remarks |

|---|---|---|---|---|

| Compound A | SARS-CoV 3CL Protease | 0.0041 | High | Potent inhibitor |

| Compound B | SARS-CoV 3CL Protease | 23 | Moderate | Requires optimization |

| Compound C | Bacterial Protease | 4 | Low | Effective with low toxicity |

| Compound D | Hemolysis Assay | >64 | Significant | High hemolytic potential |

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTILTRMBJQAPB-ALCCZGGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C\F)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.